molecular formula C87H101N3O40 B14766426 Doxorubicinol Citrate

Doxorubicinol Citrate

Cat. No.: B14766426
M. Wt: 1828.7 g/mol
InChI Key: OKUGZPMPIXEUDU-BBGQUWKESA-N
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Description

Doxorubicinol Citrate is a derivative of Doxorubicin, an anthracycline antibiotic widely used in cancer treatment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Doxorubicinol Citrate typically involves the reduction of Doxorubicin. This reduction can be achieved using various reducing agents such as sodium borohydride or catalytic hydrogenation. The reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature and pH conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography to obtain the desired compound in its citrate form.

Chemical Reactions Analysis

Types of Reactions

Doxorubicinol Citrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized back to a carbonyl group under specific conditions.

    Reduction: Further reduction can lead to the formation of other derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield Doxorubicin, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

Doxorubicinol Citrate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying the reactivity of anthracycline derivatives.

    Biology: Researchers use it to investigate the metabolic pathways and mechanisms of action of anthracyclines.

    Medicine: It is studied for its potential therapeutic effects and as a reference compound in pharmacokinetic studies.

    Industry: this compound is used in the development of new drug formulations and delivery systems.

Mechanism of Action

Doxorubicinol Citrate exerts its effects through several mechanisms:

    DNA Intercalation: It intercalates into DNA, disrupting the replication and transcription processes.

    Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, preventing the relaxation of supercoiled DNA.

    Reactive Oxygen Species Generation: It generates reactive oxygen species, leading to oxidative damage to cellular components.

Comparison with Similar Compounds

Similar Compounds

    Doxorubicin: The parent compound, widely used in cancer therapy.

    Daunorubicin: Another anthracycline with similar properties but different therapeutic applications.

    Epirubicin: A derivative with a different stereochemistry, leading to altered pharmacokinetics and reduced cardiotoxicity.

Uniqueness

Doxorubicinol Citrate is unique due to its specific metabolic origin and distinct chemical properties. Its reduced cardiotoxicity compared to Doxorubicin makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C87H101N3O40

Molecular Weight

1828.7 g/mol

IUPAC Name

(7S,9S)-7-[(2R,4R,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;(7S,9S)-7-[(2R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-9-[(1R)-1,2-dihydroxyethyl]-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/3C27H31NO11.C6H8O7/c3*1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34;7-3(8)1-6(13,5(11)12)2-4(9)10/h3*3-5,10,13,15-17,22,29-31,33,35-36H,6-9,28H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t2*10-,13?,15-,16+,17-,22+,27-;10-,13+,15-,16+,17-,22-,27-;/m000./s1

InChI Key

OKUGZPMPIXEUDU-BBGQUWKESA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C[C@H]1[C@H](C(C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)([C@@H](CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(CO)O)O)N)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

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